![molecular formula C12H17Cl2NO4S B12087801 N-[(5-chloro-7-methylsulfonyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]ethanamine;hydrochloride](/img/structure/B12087801.png)
N-[(5-chloro-7-methylsulfonyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]ethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NS 30678 hydrochloride is a chemical compound with the molecular formula C12H17Cl2NO4S and a molecular weight of 342.2 g/mol . It is known for its role as a dopamine D2 receptor ligand with surmountable/competitive-like D2 antagonist properties . This compound is primarily used in research settings and is not intended for human or veterinary use .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for NS 30678 hydrochloride are not extensively detailed in the available literature. it is known that the compound is synthesized under controlled laboratory conditions, ensuring high purity and consistency . Industrial production methods for this compound are also not widely documented, indicating that it is primarily produced for research purposes rather than large-scale industrial applications.
Analyse Chemischer Reaktionen
NS 30678 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
NS 30678 hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
NS 30678 hydrochloride exerts its effects by binding to dopamine D2 receptors, acting as a competitive antagonist . This means that it competes with dopamine for binding to the receptor, thereby inhibiting dopamine’s effects. The compound’s rapid recovery and dopamine responsiveness within 5 minutes after administration highlight its potential for studying dopamine-related pathways .
Vergleich Mit ähnlichen Verbindungen
NS 30678 hydrochloride is similar to other dopamine D2 receptor ligands such as Haloperidol and Risperidone . it is unique in its rapid recovery and responsiveness to dopamine, making it a valuable tool for research . Other similar compounds include:
Haloperidol: A well-known antipsychotic drug that also acts as a dopamine D2 receptor antagonist.
Risperidone: Another antipsychotic drug with similar properties to NS 30678 hydrochloride.
Eigenschaften
Molekularformel |
C12H17Cl2NO4S |
|---|---|
Molekulargewicht |
342.2 g/mol |
IUPAC-Name |
N-[(5-chloro-7-methylsulfonyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C12H16ClNO4S.ClH/c1-3-14-6-8-7-17-12-10(13)4-9(19(2,15)16)5-11(12)18-8;/h4-5,8,14H,3,6-7H2,1-2H3;1H |
InChI-Schlüssel |
ZUZLIKSHWKUMNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1COC2=C(O1)C=C(C=C2Cl)S(=O)(=O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,2-trifluoro-N-[4-(4-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B12087731.png)
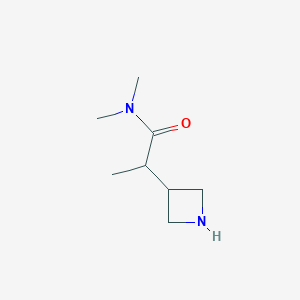
![1-Ethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12087740.png)

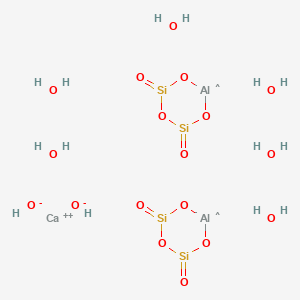
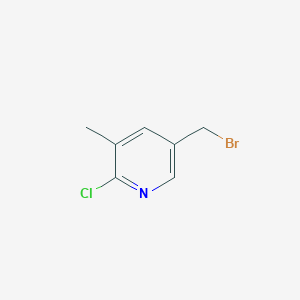
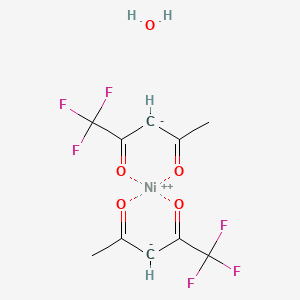
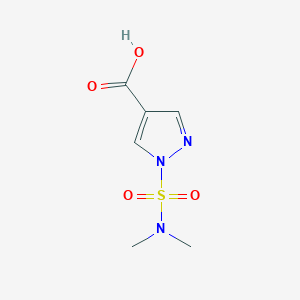
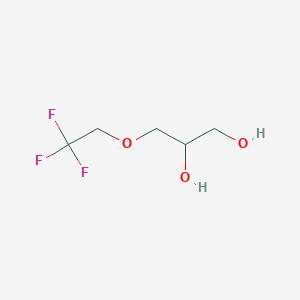

![6'-Bromo-7'-fluoro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B12087795.png)

